molecular formula C9H11NO3 B13416519 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester CAS No. 61379-44-0

3-Pyridinecarboxylic acid, 2-hydroxypropyl ester

Cat. No.: B13416519
CAS No.: 61379-44-0
M. Wt: 181.19 g/mol
InChI Key: SVNDKURPKOXEKI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-hydroxypropyl ester: is an organic compound that belongs to the class of pyridinecarboxylic acid esters. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the third position and an ester group formed with 2-hydroxypropyl alcohol. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester typically involves the esterification of 3-Pyridinecarboxylic acid with 2-hydroxypropyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and halides.

Major Products Formed:

    Oxidation: 3-Pyridinecarboxylic acid.

    Reduction: 2-Hydroxypropyl alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester is used as an intermediate in the synthesis of various organic compounds. It is also used as a building block in the preparation of more complex molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: In medicinal chemistry, this compound is used in the development of new drugs. It serves as a scaffold for the design of molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of various chemicals, including agrochemicals and pharmaceuticals. It is also used as a solvent and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that cleave ester bonds. The resulting carboxylic acid and alcohol can then participate in various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

    3-Pyridinecarboxylic acid, ethyl ester: Similar in structure but with an ethyl group instead of a 2-hydroxypropyl group.

    3-Pyridinecarboxylic acid, 3-hydroxypropyl ester: Similar in structure but with the hydroxypropyl group attached at the third position of the pyridine ring.

    3-Pyridinecarboxylic acid, 2-propenyl ester: Similar in structure but with a propenyl group instead of a 2-hydroxypropyl group.

Uniqueness: 3-Pyridinecarboxylic acid, 2-hydroxypropyl ester is unique due to the presence of the 2-hydroxypropyl group, which imparts specific chemical properties to the compound. This group can participate in hydrogen bonding and other interactions, making the compound useful in various applications where these interactions are important.

Properties

CAS No.

61379-44-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-hydroxypropyl pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-7(11)6-13-9(12)8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3

InChI Key

SVNDKURPKOXEKI-UHFFFAOYSA-N

Canonical SMILES

CC(COC(=O)C1=CN=CC=C1)O

Origin of Product

United States

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